molecular formula C7H9BrN2O B1327034 (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde CAS No. 1171626-73-5

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1327034
CAS No.: 1171626-73-5
M. Wt: 217.06 g/mol
InChI Key: MEXYAEURZVCYGA-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, along with an acetaldehyde functional group. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with liver alcohol dehydrogenase, acting as an inhibitor . Additionally, it can form hydrogen bonds with other molecules, which facilitates its participation in proton transfer processes

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit acetylcholinesterase activity, which can affect nerve impulse transmission and lead to behavioral changes in both mammals and fish . Furthermore, the compound’s ability to generate reactive oxygen species (ROS) under cellular damage conditions can lead to oxidative stress, impacting various cellular components .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, such as liver alcohol dehydrogenase, inhibiting their activity . The compound’s structure allows it to form hydrogen bonds and participate in proton transfer processes, which are essential for its biochemical interactions . Additionally, its ability to generate ROS can lead to oxidative stress, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can maintain its inhibitory effects on acetylcholinesterase activity over time, with no significant changes in malondialdehyde (MDA) concentrations or critical swimming potential in model fish . These findings suggest that the compound’s effects are stable over time in controlled laboratory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound is safe and well-tolerated by mice when administered at dosages of 300 mg/kg orally and 100 mg/kg parenterally . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as liver alcohol dehydrogenase, influencing metabolic flux and metabolite levels . The compound’s ability to generate ROS also plays a role in its metabolic effects, as oxidative stress can impact cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds and participate in proton transfer processes facilitates its distribution within biological systems . Additionally, its interactions with specific enzymes and proteins can affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s ability to form hydrogen bonds and participate in proton transfer processes directs it to specific compartments or organelles within the cell . These interactions are crucial for understanding the compound’s activity and function at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyrazole derivative is reacted with an aldehyde in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.

    Reduction: (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is unique due to the combination of its pyrazole ring, bromine substitution, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXYAEURZVCYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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